Methyl 2-hydroxy-3-(2-methylphenyl)propanoate
Description
Methyl 2-hydroxy-3-(2-methylphenyl)propanoate is an ester derivative featuring a hydroxy group at position 2, a methyl ester at position 1, and a 2-methylphenyl substituent at position 3 of the propanoate backbone.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
MUGDUYPNCNRHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing methyl 2-hydroxy-3-(2-methylphenyl)propanoate involves the esterification of 2-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and analgesic agents.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can act as an inhibitor of certain enzymes, affecting metabolic pathways and biochemical reactions.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating cellular responses and physiological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, synthesis methods, and biological activities of methyl 2-hydroxy-3-(2-methylphenyl)propanoate and its analogs:
Key Comparative Insights
Substituent Position and Electronic Effects
- Aromatic Substituents: The 2-methylphenyl group in the target compound introduces steric hindrance compared to analogs like ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, where the 4-methylphenyl group allows for less steric clash .
- Electron-Withdrawing Groups: Chloro substituents in methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate enhance electrophilicity, contrasting with the electron-donating methyl group in the target compound.
Commercial Availability
- Unlike the discontinued target compound , chloro- and trifluoromethyl-substituted analogs remain available , possibly due to higher demand in pharmaceutical or agrochemical research.
Biological Activity
Methyl 2-hydroxy-3-(2-methylphenyl)propanoate is an organic compound known for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings, emphasizing its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound is classified as an ester derivative of propanoic acid. Its molecular formula is C11H14O3, featuring a hydroxy group and a 2-methylphenyl substituent. The unique arrangement of these functional groups contributes to its distinct chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1181405-14-0 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting microbial growth suggests potential applications in the development of new antimicrobial agents.
- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with numerous diseases, including cancer.
- Enzyme Modulation : The mechanisms underlying the biological effects of this compound may involve the modulation of enzyme activities. This modulation can lead to various physiological responses, potentially influencing metabolic pathways that are critical for maintaining homeostasis.
The biological activity of this compound is thought to stem from its ability to interact with specific cellular receptors and enzymes:
- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing signal transduction pathways that regulate cellular functions.
- Enzyme Inhibition : By inhibiting specific enzymes, it can alter metabolic processes, leading to therapeutic effects against various conditions.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- A study found that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as a natural preservative in food products.
- Another research highlighted its antioxidant capacity through various assays, demonstrating that it could scavenge free radicals effectively, thus contributing to its protective role against oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | Moderate | High |
| Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Low | Moderate |
| Methyl 3-(2-hydroxyphenyl)propanoate | Low | Low |
The comparative analysis shows that while other compounds exhibit varying degrees of biological activity, this compound stands out due to its combined antimicrobial and antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
